3-Pentyn-2-ol

Übersicht

Beschreibung

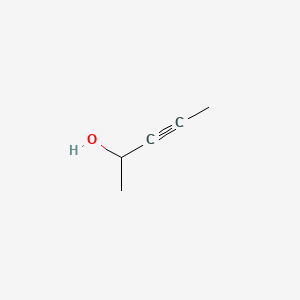

3-Pentyn-2-ol is an organic compound with the molecular formula C5H8O . It is a liquid substance .

Synthesis Analysis

The production of ®-3-pentyn-2-ol from (RS)-3-pentyn-2-ol has been achieved through a stereoinversion reaction involving stereoselective oxidation and reduction with 3-pentyn-2-one as an intermediate . Another study reported the production of (S)-3-pentyn-2-ol from (RS)-3-pentyn-2-ol esters through microbial enzyme-catalyzed, highly enantioselective hydrolysis .

Molecular Structure Analysis

The molecular structure of 3-Pentyn-2-ol consists of 5 carbon atoms, 8 hydrogen atoms, and 1 oxygen atom .

Physical And Chemical Properties Analysis

3-Pentyn-2-ol is a liquid substance with a molecular weight of 84.12 . It has a refractive index of n20/D 1.448 and a boiling point of 138-140 °C (lit.) . The density of 3-Pentyn-2-ol is 0.900 g/mL at 20 °C (lit.) .

Wissenschaftliche Forschungsanwendungen

Biocatalysis in Organic Synthesis

3-Pentyn-2-ol is used in biocatalytic processes to produce optically active alcohols through enantioselective hydrolysis of esters . This process is crucial for synthesizing chiral building blocks in organic chemistry, which are essential for creating pharmaceuticals and agrochemicals with high enantiomeric excess.

Pharmaceuticals: Chiral Building Blocks

The compound serves as a precursor for synthesizing chiral drugs. Its enantioselective production using microbial enzymes offers a green chemistry approach to accessing enantiomerically pure substances . This method is particularly valuable for pharmaceutical applications where the chirality of a drug can significantly affect its efficacy.

Material Science: Polymer Synthesis

In material science, 3-Pentyn-2-ol is employed in the synthesis of polymers. Its alkyne functionality allows it to undergo click chemistry reactions, which are used to create novel materials with unique properties for industrial applications .

Environmental Science: QSAR Studies

Quantitative structure-activity relationship (QSAR) studies utilize 3-Pentyn-2-ol to understand the toxicological profiles of organic compounds in environmental contexts . These studies help in assessing the environmental impact of new chemicals before they are commercially released.

Industrial Applications: Solvents and Intermediates

Industrially, 3-Pentyn-2-ol is used as a solvent and an intermediate in the manufacture of other chemicals. Its properties make it suitable for use in specialized industrial processes that require specific solvent characteristics .

Biotechnology: Enzyme Studies

This compound is significant in biotechnological research, particularly in studying the specificity and mechanism of enzymes like lipases in stereospecific hydrolysis reactions . These studies contribute to our understanding of enzyme behavior, which can be applied in various biotechnological applications.

Thermophysical Property Research

The thermophysical properties of 3-Pentyn-2-ol, such as boiling point, critical temperature, and density, are critically evaluated for use in scientific research and industrial applications. This data is essential for process design and safety assessments in chemical engineering .

Analytical Chemistry: Chromatography Standards

3-Pentyn-2-ol is used as a standard in chromatographic analysis due to its distinct chemical properties. It helps in calibrating instruments and ensuring the accuracy of analytical methods employed in research laboratories .

Safety And Hazards

3-Pentyn-2-ol is a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment should be used to avoid contact with skin and eyes, and inhalation of vapors, mist, or gas .

Eigenschaften

IUPAC Name |

pent-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-4-5(2)6/h5-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFRLXPEVRXBQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50950026 | |

| Record name | Pent-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pentyn-2-ol | |

CAS RN |

27301-54-8, 58072-60-9 | |

| Record name | 3-Pentyn-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027301548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pent-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pentyn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | pent-3-yn-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-Pentyn-2-ol a valuable compound in organic synthesis?

A1: 3-Pentyn-2-ol exhibits chirality, meaning it exists in two non-superimposable mirror image forms (enantiomers) – (R)-3-Pentyn-2-ol and (S)-3-Pentyn-2-ol. This chirality makes it a valuable chiral building block for pharmaceuticals and other bioactive compounds. [, , , ]

Q2: How can (R)-3-Pentyn-2-ol be produced from the racemic mixture?

A2: Several methods have been explored to obtain enantiopure (R)-3-Pentyn-2-ol. One method utilizes the bacterium Nocardia fusca AKU 2123, which can perform stereoinversion of racemic 3-Pentyn-2-ol to produce (R)-3-Pentyn-2-ol. [, ] This biocatalytic approach offers a greener alternative to traditional chemical synthesis. Another approach involves stereospecific hydrolysis of racemic 3-Pentyn-2-ol esters using microbial enzymes. [, ]

Q3: What enzymes are involved in the stereoinversion of 3-Pentyn-2-ol by Nocardia fusca AKU 2123?

A3: Research has identified an NAD+-dependent (S)-specific secondary alcohol dehydrogenase in Nocardia fusca AKU 2123. [] This enzyme plays a key role in the stereoinversion process by selectively oxidizing (S)-3-Pentyn-2-ol, leading to the accumulation of the desired (R)-enantiomer.

Q4: Beyond 3-Pentyn-2-ol, what other substrates does this NAD+-dependent alcohol dehydrogenase act upon?

A4: The enzyme exhibits broad substrate specificity, acting on various secondary alcohols, including alkyl alcohols, alkenyl alcohols, acetylenic alcohols, and aromatic alcohols. Importantly, the oxidation reaction consistently exhibits (S)-isomer specificity. [] This characteristic makes it a potentially useful biocatalyst for the production of other chiral alcohols.

Q5: Has the structure of 3-Pentyn-2-ol been investigated using computational methods?

A5: Yes, vibrational spectra and conformational analysis have been performed on 3-Pentyn-2-ol using ab initio calculations. [] These studies contribute to a deeper understanding of the molecule's properties and behavior, which could inform its use in various applications.

Q6: Can 3-Pentyn-2-ol be used as a precursor in synthetic reactions?

A6: Yes, 3-Pentyn-2-ol can serve as a starting material for the synthesis of other valuable compounds. For example, it was used in the total synthesis of dl-Ribose and dl-Arabinose. [] Additionally, it can be converted to the corresponding trifluoroacetate and, in the presence of specific reagents, react with conjugated dienes to form bridged seven-membered rings. [] This highlights its versatility in constructing complex molecular architectures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(dimethylamino)-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]naphthalene-1-sulfonamide](/img/structure/B1207675.png)

![6-chloro-2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1207676.png)

![2-[4-(3-oxo-2H-indazol-1-yl)phenyl]propanoic acid](/img/structure/B1207687.png)